

physicochemical properties of 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,5-Difluoro-4-methoxybenzoic acid**

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] Consequently, organofluorine compounds represent a significant and growing percentage of newly approved pharmaceuticals.^[1]

Within this context, **2,5-Difluoro-4-methoxybenzoic acid** (CAS No. 1060739-01-6) emerges as a valuable building block.^{[2][3]} Its substituted benzoic acid core is a well-established pharmacophore, while the difluoro and methoxy functionalities provide a nuanced platform for developing complex molecular architectures with tailored properties.^{[1][4]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, providing field-proven experimental protocols and explaining the causality behind methodological choices to empower researchers in their application of this versatile intermediate.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical characteristics is a prerequisite for any laboratory application, from reaction setup to formulation.

Table 1: Molecular Identifiers for **2,5-Difluoro-4-methoxybenzoic acid**

Parameter	Value	Source
CAS Number	1060739-01-6	[2] [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[4]
Molecular Weight	188.13 g/mol	[4]
IUPAC Name	2,5-Difluoro-4-methoxybenzoic acid	
Canonical SMILES	COc1=C(C=C(C(=O)O)C=C1F)F	

Melting Point

The melting point is a critical indicator of purity and provides practical limits for drying and certain formulation processes. While specific experimental data for **2,5-Difluoro-4-methoxybenzoic acid** is not widely published, related difluoronitrobenzoic acid melts at 147-148°C, suggesting the target compound is a solid at room temperature.[\[5\]](#) Differential Scanning Calorimetry (DSC) is the gold standard for its determination.

Experimental Protocol: Melting Point Determination by DSC

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak during heating indicates the melting transition, with the onset temperature typically reported as the melting point. This method is preferred over traditional melting point apparatus for its high precision and ability to detect other thermal events.
- Methodology:

- Calibration: Calibrate the DSC instrument using certified indium and zinc standards to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 1-3 mg of **2,5-Difluoro-4-methoxybenzoic acid** into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.
- Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
- Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
- Ramp the temperature at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to an appropriate upper limit (e.g., 250°C). The inert atmosphere prevents oxidative degradation.
- Data Analysis: Analyze the resulting thermogram. The onset temperature of the sharp endothermic peak is recorded as the melting point (T_m). The integrated area of the peak corresponds to the enthalpy of fusion (ΔH_{fus}).

Solubility

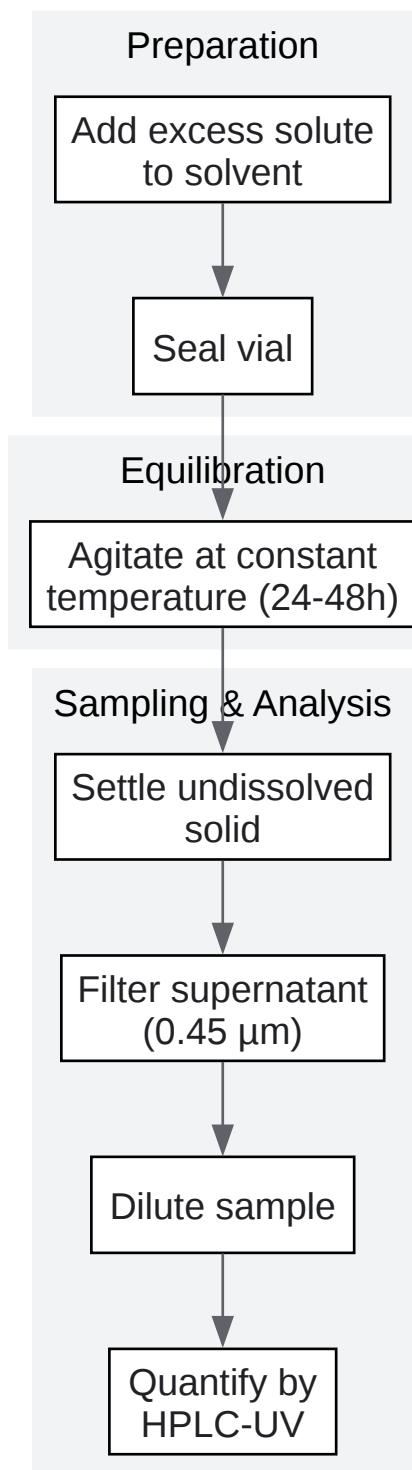
Solubility is a paramount property in drug development, directly impacting bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The solubility of **2,5-Difluoro-4-methoxybenzoic acid** is governed by a balance between the polar carboxylic acid and methoxy groups, which favor polar solvents, and the relatively nonpolar difluorinated phenyl ring. The parent compound, 4-methoxybenzoic acid, is sparingly soluble in water (0.3 g/L at 20°C) but highly soluble in alcohols and ethers.^{[6][7][8]} It is expected that the target compound will exhibit similar qualitative behavior.

Table 2: Quantitative Solubility of **2,5-Difluoro-4-methoxybenzoic acid**

Solvent	Temperature (°C)	Solubility (mg/mL)
Water	25	Data Not Available
Methanol	25	Data Not Available
Acetonitrile	25	Data Not Available
Ethyl Acetate	25	Data Not Available

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

- Principle: The shake-flask method is the benchmark for determining equilibrium solubility. It involves generating a saturated solution by agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured, typically by HPLC-UV.
- Methodology:
 - Preparation: Add an excess amount of **2,5-Difluoro-4-methoxybenzoic acid** (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential.
 - Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.
 - Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.
 - Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial to remove all undissolved particles.
 - Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC-UV method (see Section 3.3). Analyze the sample and determine the concentration against a standard curve.



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Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Ionization and Lipophilicity

For any compound with ionizable groups, the interplay between its acidity (pKa) and lipophilicity (LogP) is crucial for predicting its behavior in biological systems and separation processes.

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like a carboxylic acid, this value dictates its charge state and, therefore, its solubility and ability to cross cell membranes. While the pKa of 4-methoxybenzoic acid is 4.47, the presence of two highly electronegative fluorine atoms on the aromatic ring of the target compound is expected to exert a significant electron-withdrawing inductive effect.^[9] This effect stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to the parent compound.

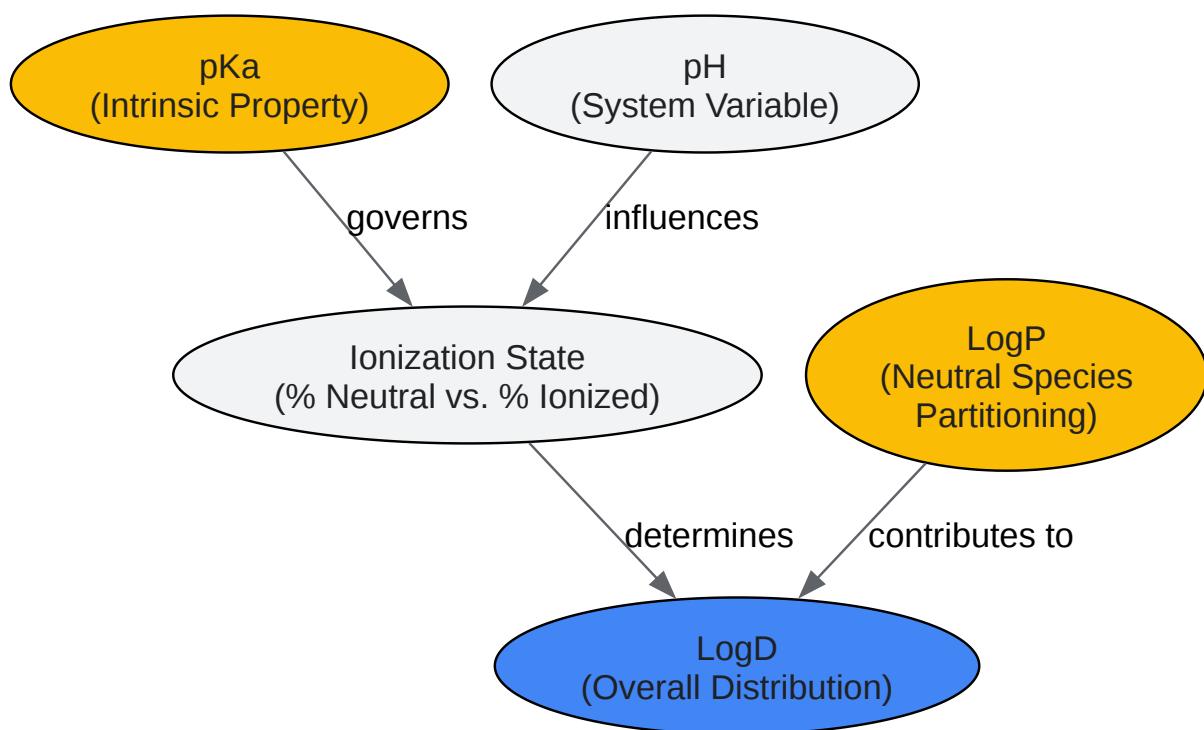
Experimental Protocol: pKa Determination by Potentiometric Titration

- Principle: This technique involves titrating a solution of the acid with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.
- Methodology:
 - Preparation: Prepare an aqueous solution of **2,5-Difluoro-4-methoxybenzoic acid** of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol may be required.
 - Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
 - Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

- Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette or automated titrator.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its pharmacokinetic profile. It is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water. For an ionizable compound, the distribution coefficient (LogD) is more relevant, as it accounts for the pH-dependent distribution of all species (ionized and neutral).



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Caption: Relationship between pKa, pH, LogP, and LogD.

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

- Principle: Similar to the solubility test, this method involves partitioning the solute between two immiscible phases (n-octanol and a buffered aqueous solution) and measuring its concentration in one or both phases at equilibrium.
- Methodology:
 - Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and separating them. For LogP, use water. For LogD, use a buffer of a specific pH (e.g., pH 7.4 to mimic physiological conditions).
 - Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
 - Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).
 - Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature.
 - Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
 - Quantification: Carefully sample the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase (C_{aq}) using HPLC-UV.
 - Calculation: The initial concentration in the aqueous phase ($C_{initial}$) is known. The concentration in the octanol phase (C_{oct}) can be calculated by mass balance. The partition coefficient is $P = C_{oct} / C_{aq}$, and LogP (or LogD) is $\log_{10}(P)$.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the methoxy group ($-\text{OCH}_3$) protons, likely around 3.8-4.0 ppm.
 - Two aromatic proton signals, appearing as doublets or more complex multiplets due to H-F coupling, in the aromatic region (6.5-8.0 ppm).
 - A broad singlet for the acidic carboxylic acid proton ($-\text{COOH}$) at a downfield shift (>10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield (~ 165 -170 ppm), followed by the aromatic carbons attached to oxygen and fluorine, and finally the methoxy carbon (~ 55 -60 ppm).
- ^{19}F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive information on their positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns.

Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule $[\text{M}-\text{H}]^-$ at an m/z corresponding to approximately 187.02. Key fragmentation in MS/MS would likely involve the loss of CO_2 (44 Da) from the carboxylate group, a characteristic fragmentation for benzoic acids.[\[10\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for assessing the purity and quantifying the concentration of **2,5-Difluoro-4-methoxybenzoic acid**. A reversed-phase method is most appropriate.

Experimental Protocol: Purity and Quantification by RP-HPLC-UV

- Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. An acidic mobile phase (e.g., using formic acid) is critical to suppress the

ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained chromatographic peak.[\[11\]](#) Gradient elution provides robust separation of the main peak from potential impurities with different polarities.

- Methodology:
 - Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: Determined by UV scan (likely ~254 nm or ~280 nm)
 - Injection Volume: 10 µL
 - Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 10 minutes, followed by a hold and re-equilibration.
 - Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
 - Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.
 - Analysis: Inject standards and samples. Purity is assessed by the area percent of the main peak. Concentration is determined from the calibration curve.

Section 4: Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for structurally related fluorinated and methoxy-substituted benzoic acids, the following precautions are advised.

- Hazard Identification: The compound is likely to be classified as a skin and eye irritant.[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#) Avoid formation and inhalation of dust.[\[16\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[14\]](#)[\[17\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[\[15\]](#)[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[4\]](#) Room temperature storage is generally acceptable.[\[4\]](#)

Conclusion

2,5-Difluoro-4-methoxybenzoic acid is a strategically designed building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility, and lipophilicity, all tunable through its unique substitution pattern, dictate its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive framework for understanding these properties, grounded in authoritative principles and detailed, practical experimental protocols. By appreciating the causality behind these methods, researchers can better leverage this compound to advance the frontiers of medicinal chemistry and materials science.

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- To cite this document: BenchChem. [physiochemical properties of 2,5-Difluoro-4-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443277#physiochemical-properties-of-2-5-difluoro-4-methoxybenzoic-acid]

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